N,N'-(Nonane-1,9-diyl)dioctadecanamide
Description
N,N'-(Nonane-1,9-diyl)dioctadecanamide is a symmetrical bis-amide compound featuring a nonane (C9) alkyl chain as the central spacer, with octadecanamide (C18 saturated fatty amide) groups attached via nitrogen atoms at both termini.
Properties
CAS No. |
135806-49-4 |
|---|---|
Molecular Formula |
C45H90N2O2 |
Molecular Weight |
691.2 g/mol |
IUPAC Name |
N-[9-(octadecanoylamino)nonyl]octadecanamide |
InChI |
InChI=1S/C45H90N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-28-32-36-40-44(48)46-42-38-34-30-27-31-35-39-43-47-45(49)41-37-33-29-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3,(H,46,48)(H,47,49) |
InChI Key |
CKXBPMNFWYXPIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCCNC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Nonane-1,9-diyl)dioctadecanamide typically involves the reaction of nonane-1,9-diamine with octadecanoic acid. The reaction is carried out under conditions that facilitate the formation of the amide bond. This can be achieved through the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
On an industrial scale, the production of N,N’-(Nonane-1,9-diyl)dioctadecanamide may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial processes.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Nonane-1,9-diyl)dioctadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
N,N’-(Nonane-1,9-diyl)dioctadecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of fatty acid amides with biological membranes.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the formulation of specialty chemicals and materials, including lubricants and surfactants.
Mechanism of Action
The mechanism by which N,N’-(Nonane-1,9-diyl)dioctadecanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s long hydrophobic chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ester-Linked Nonane Diyl Compounds
Nonane-1,9-diyl bis(undec-10-enoate)
- Structure: Nonane backbone with terminal undec-10-enoate (unsaturated C11 ester) groups.
- Synthesis: Prepared via transesterification of ethyl-10-undecenoate with 1,9-nonanediol using Cu–V₂O₅ catalyst (75% yield) .
- Properties : Liquid at room temperature (colorless oil), lower thermal stability compared to amides due to ester linkages.
- Applications: Potential use in polymer or lubricant industries due to unsaturated bonds enabling crosslinking .
Bis(4-cyanophenyl) 4,4'-(nonane-1,9-diyl)dibenzoate (6)
- Structure: Nonane spacer with aromatic benzoate ester groups (4-cyanophenyl substituents).
- Synthesis : Coupling reaction using EDAC/DMAP, yielding a crystalline solid (52% yield) .
- Properties : High thermal stability (melting point >150°C), rigid structure due to aromaticity.
- Applications: Likely explored in liquid crystal or optoelectronic materials due to cyanophenyl groups .
Bis-Picolinium Salts
N,N′-nonane-1,9-diyl-bis-3-picolinium dibromide (bPiNB)
- Structure: Nonane chain linking two 3-picolinium moieties with bromide counterions.
- Properties : Polar, water-soluble due to quaternary ammonium groups.
Comparison: Unlike the hydrophobic amide derivative, bPiNB’s charged nature enables solubility in polar solvents and biological activity. The nonane chain length balances flexibility and target affinity .
Liquid Crystal Dimers
4',4''-(Nonane-1,9-diyl)bis([1,1'-biphenyl]-4-carbonitrile) (CB9CB)
- Structure: Nonane spacer connecting two cyanobiphenyl mesogens.
- Properties : Exhibits twist-bend nematic (NTB) phase at 104°C (pure) .
- Applications : Model compound for studying NTB phase behavior; mixed with 5CB to lower phase transition temperatures .
Comparison: The cyanobiphenyl groups in CB9CB enable liquid crystallinity, while the amide-based compound lacks mesogenic units, limiting its utility in such applications.
Aziridine and Guanidine Derivatives
N,N'-Nonane-1,9-diylbis[2-(aziridin-1-yl)acetamide]
- Structure: Nonane chain with aziridine-containing acetamide groups.
- Applications : Anticancer prodrug (e.g., NSC111717) .
1,1'-(Nonane-1,9-diyl)diguanidine
- Structure: Nonane backbone with terminal guanidine groups.
- Applications : Scaffold for antiparasitic drug design (e.g., aligned with furamidine analogs) .

Comparison : The guanidine/aziridine derivatives exhibit biological activity via DNA interaction, whereas the octadecanamide derivative’s long alkyl chains favor lipid membrane interactions.
Key Research Findings
- Synthetic Flexibility: The nonane diyl backbone accommodates diverse functional groups (esters, amides, ammonium salts), enabling tailored properties for materials science or pharmaceuticals .
- Structure-Property Relationships :
- Applications : Ranges from liquid crystals (CB9CB) to CNS drugs (bPiNB) , highlighting the scaffold’s versatility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

